Dansyl hydrazine
Overview
Description
Biochemical Analysis
Biochemical Properties
Dansyl hydrazine plays a significant role in biochemical reactions by reacting with aldehydes and ketones to form stable hydrazone derivatives. This reaction is particularly useful in the detection and quantification of carbonyl-containing compounds in biological samples. This compound interacts with enzymes, proteins, and other biomolecules that contain aldehyde or ketone functional groups. For example, it can react with glycoproteins and other biomolecules that have been oxidized to introduce aldehyde groups . The nature of these interactions involves the formation of a covalent bond between the hydrazine group of this compound and the carbonyl group of the target molecule, resulting in a fluorescent product that can be easily detected.
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to form fluorescent derivatives with aldehydes and ketones allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can be used to label and detect glycoproteins in cells, providing insights into protein expression and modification . Additionally, the compound’s fluorescence properties enable the visualization of cellular components and the monitoring of dynamic cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with carbonyl-containing biomolecules to form hydrazone derivatives. This reaction is facilitated by the nucleophilic attack of the hydrazine group on the carbonyl carbon, resulting in the formation of a covalent bond. The fluorescent properties of the resulting hydrazone derivatives allow for their detection and quantification using spectrometric techniques . This compound can also interact with specific enzymes and proteins, leading to changes in their activity and function. For example, it can inhibit or activate enzymes by modifying their carbonyl groups, thereby affecting their catalytic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in the dark and at low temperatures . Prolonged exposure to light and air can lead to degradation and a decrease in its fluorescence properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function can vary depending on the concentration and duration of exposure. Researchers have observed that the compound’s fluorescence can diminish over time, affecting its utility in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to label and detect biomolecules without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, such as skin and eye irritation . Researchers have observed threshold effects, where the compound’s fluorescence properties are optimal at specific concentrations, and higher doses do not necessarily result in increased fluorescence. It is important to carefully optimize the dosage to achieve the desired labeling and detection outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include the derivatization of carbonyl-containing compounds. The compound reacts with aldehydes and ketones to form hydrazone derivatives, which can be analyzed using chromatographic and spectrometric techniques . This reaction is catalyzed by enzymes that facilitate the formation of the hydrazone bond. This compound can also affect metabolic flux and metabolite levels by modifying carbonyl-containing intermediates in metabolic pathways. For example, it can react with pyruvate and other key metabolites, altering their levels and influencing metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . This compound can also bind to proteins and other biomolecules, affecting its localization and distribution within cells. Researchers have observed that the compound’s fluorescence properties enable the visualization of its transport and accumulation in cells, providing insights into its cellular dynamics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, this compound can be directed to the endoplasmic reticulum or mitochondria, where it can label and detect carbonyl-containing biomolecules. The subcellular localization of this compound can also affect its fluorescence properties, with different compartments exhibiting varying levels of fluorescence intensity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dansyl hydrazine can be synthesized through the reaction of dansyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of dansylhydrazine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dansyl hydrazine primarily undergoes derivatization reactions with carbonyl compounds, forming fluorescent hydrazones. These reactions are typically acid-catalyzed and occur under mild conditions .
Common Reagents and Conditions:
Reagents: Carbonyl compounds, acids (e.g., acetic acid)
Conditions: Room temperature, aqueous or organic solvents
Major Products: The major products of these reactions are dansylhydrazone derivatives, which exhibit strong fluorescence and can be easily detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Dansyl hydrazine is widely used in various scientific research fields due to its fluorescent properties:
Mechanism of Action
Dansyl hydrazine exerts its effects through the formation of fluorescent hydrazone derivatives with carbonyl compounds. The reaction involves the nucleophilic attack of the hydrazine group on the carbonyl carbon, followed by the elimination of water to form the hydrazone. The resulting dansylhydrazone exhibits strong fluorescence, which can be detected and quantified using fluorescence spectroscopy .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine (DNPH): Another hydrazine derivative used for the detection of carbonyl compounds.
Rhodamine B Hydrazide: Used for similar applications but offers different spectral properties compared to dansylhydrazine.
Uniqueness of Dansyl hydrazine: this compound is unique due to its strong fluorescent properties, which make it highly sensitive and suitable for detecting low concentrations of carbonyl compounds. Its ability to form stable hydrazone derivatives under mild conditions further enhances its utility in various analytical applications .
Properties
IUPAC Name |
5-(dimethylamino)naphthalene-1-sulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-15(2)11-7-3-6-10-9(11)5-4-8-12(10)18(16,17)14-13/h3-8,14H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQYDVAFRDWIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186640 | |
Record name | Dansyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Dansyl hydrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11268 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33008-06-9 | |
Record name | Dansylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33008-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dansyl hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-dimethylaminonaphthalene-1-sulphonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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